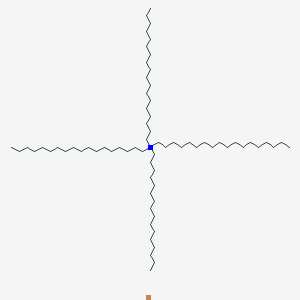

![molecular formula C40H48O4S4 B060726 4-叔丁基硫代杯[4]芳烃 CAS No. 182496-55-5](/img/structure/B60726.png)

4-叔丁基硫代杯[4]芳烃

描述

4-tert-Butylthiacalix4arene is a type of calixarene, a class of macrocyclic compounds . The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding . It is used as a starting material for further derivatization, including halogenation, acylation, and diazo coupling .

Synthesis Analysis

The synthesis of 4-tert-Butylthiacalix4arene involves several steps. It starts with the alkylation of thiacalixarenes with ethyl α-bromoacetate . The whole synthetic strategy can be divided into four sections: selective oxidation of thiacalix4arene, diazo coupling of sulfonylcalix4arene precursors, amination of upper rim azo groups, and oxidation of 5,11,17,23-tetraaminosulfonylcalix4arene .Molecular Structure Analysis

The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals . Single crystal X-ray diffraction analysis reveals that thiacalixarene and sulfonylcalixarene exist mainly in 1,3-alternate conformation .Chemical Reactions Analysis

The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals . By varying reactants, stoichiometries, and reaction or crystallization conditions, it is possible to access an incredible range of clusters .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-tert-Butylthiacalix4arene are influenced by its structure and the presence of functional groups. For example, the presence of the tetraphenolic lower-rim makes it ideal for binding a variety of paramagnetic transition and lanthanide metals .科学研究应用

碱金属和过渡金属的萃取

4-叔丁基硫代杯4芳烃的衍生物已被用于萃取碱金属和过渡金属,如Li+、Na+、K+、Cs+、Pb2+、Cd2+、Hg2+、Ni2+、Co2+、Cu2+和Ag+ . 萃取采用液-液萃取法进行 .

金属离子的检测

4-叔丁基硫代杯4芳烃衍生物可用作几乎所有金属离子的检测器 . 这是由于它们对络合具有很高的化学稳定性和选择性 .

结合顺磁性过渡金属和镧系金属

4-叔丁基硫代杯4芳烃以锥形构象存在,非常适合结合各种顺磁性过渡金属和镧系金属 . 此类配合物已被用作金属配体,用于合成具有迷人结构和磁性的多金属簇合物 .

多功能化合物的合成

从4-叔丁基硫代杯4芳烃获得的环状大分子可用作合成多功能化合物的构建模块 .

跨膜离子通道的构建

4-叔丁基硫代杯4芳烃可用于构建跨膜离子通道 .

多金属簇合物的合成

作用机制

Target of Action

The primary targets of 4-tert-Butylthiacalix4arene are a variety of paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim, in the cone conformation, is ideal for binding these metals . This makes it a versatile supramolecular platform that has found widespread use across many research areas .

Mode of Action

4-tert-Butylthiacalix4arene interacts with its targets through a process known as coordination chemistry . It binds to paramagnetic transition and lanthanide metals, resulting in the formation of complexes . These complexes can then be used as metalloligands in the synthesis of polymetallic clusters . The compound’s chelating and macrocyclic effects create a rigid shell that protects the metal core .

Biochemical Pathways

The biochemical pathways affected by 4-tert-Butylthiacalix4arene involve the formation of polymetallic clusters . By varying reactants, stoichiometries, and reaction or crystallisation conditions, an incredible range of clusters can be accessed . All of these clusters show consistent trends in coordination preferences and assembly behaviors .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylthiacalix4arene is currently not available in the literature

Result of Action

The result of 4-tert-Butylthiacalix4arene’s action is the formation of polymetallic clusters that have fascinating structural and magnetic properties . These clusters are formed through the compound’s interaction with paramagnetic transition and lanthanide metals .

Action Environment

The action of 4-tert-Butylthiacalix4arene can be influenced by environmental factors such as reactants, stoichiometries, and reaction or crystallisation conditions . These factors can affect the range of clusters that can be accessed and their coordination preferences and assembly behaviors .

未来方向

The future of 4-tert-Butylthiacalix4arene research looks promising. Its unique structure and properties make it a versatile platform for the development of new approaches for preventing aggregation . Furthermore, it is likely that this remarkable parent calixarene will continue to surprise chemists and deliver even more in terms of novelty and function .

属性

IUPAC Name |

5,11,17,23-tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48O4S4/c1-37(2,3)21-13-25-33(41)26(14-21)46-28-16-23(39(7,8)9)18-30(35(28)43)48-32-20-24(40(10,11)12)19-31(36(32)44)47-29-17-22(38(4,5)6)15-27(45-25)34(29)42/h13-20,41-44H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEJSTNRUYUEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)SC3=CC(=CC(=C3O)SC4=CC(=CC(=C4O)SC5=C(C(=CC(=C5)C(C)(C)C)S2)O)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412645 | |

| Record name | 4-tert-Butylthiacalix[4]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182496-55-5 | |

| Record name | 4-tert-Butylthiacalix[4]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylthiacalix[4]arene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

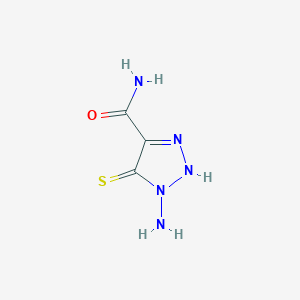

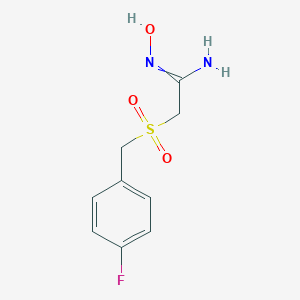

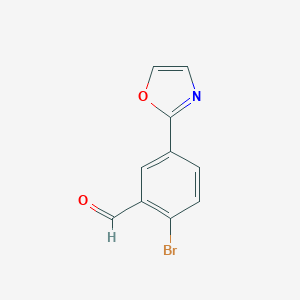

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)

![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)

![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)

![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)

![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)